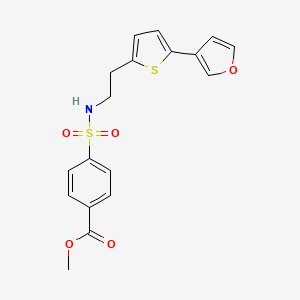

methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate is a sulfonamide-containing aromatic ester characterized by a benzoate core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with an ethyl chain bearing a heterocyclic system comprising fused thiophene and furan rings. This structural architecture is notable for its combination of electron-rich heterocycles (thiophene and furan) and a polar sulfonamide group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

methyl 4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c1-23-18(20)13-2-5-16(6-3-13)26(21,22)19-10-8-15-4-7-17(25-15)14-9-11-24-12-14/h2-7,9,11-12,19H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRRVIXGADAGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzoate derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Halogen Substitution: Bromo/chloro groups (e.g., Compounds 51–55, ) increase melting points (237–279°C) compared to methoxy-substituted analogs (255–258°C) due to enhanced intermolecular halogen bonding .

- Spectroscopic Profiles :

- IR Spectroscopy : Sulfamoyl benzoates exhibit νC=O at ~1663–1682 cm⁻¹ () and νS=O at ~1150–1350 cm⁻¹ (common in sulfonamides). The absence of νC=O in triazole derivatives confirms cyclization .

- NMR : Methyl benzoate protons resonate at δ 3.8–4.0 ppm (ester -OCH₃), while sulfamoyl NH groups appear as broad singlets at δ 8.5–10.0 ppm ().

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

Methyl 4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Furan and Thiophene Moieties : These heterocyclic structures are known for their biological activity, including antioxidant and antimicrobial properties.

- Sulfamoyl Group : This functional group is often associated with enzyme inhibition, particularly in carbonic anhydrases.

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in targeting carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. Inhibitors of CAIX can disrupt tumor growth by altering the tumor microenvironment.

- Inhibition Studies : The compound has shown significant binding affinity to CAIX, which may contribute to its anticancer effects. A study indicated that variations in substituents on the benzenesulfonamide ring could enhance selectivity towards CAIX over other isozymes, potentially reducing side effects associated with traditional chemotherapy .

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| This compound | 1.7 | 4:1 (CAIX vs. CAII) |

Antimicrobial Activity

The furan and thiophene components of the compound suggest potential antimicrobial properties. Compounds containing similar structures have been documented to exhibit significant antibacterial and antifungal activities.

The proposed mechanism involves the inhibition of specific enzymes that are crucial for tumor proliferation and survival. The sulfamoyl group likely plays a pivotal role in enzyme interaction, leading to reduced activity of CAIX.

Case Studies

- In Vitro Studies : A series of tests conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM.

- Animal Models : In vivo studies using xenograft models showed a marked reduction in tumor size when treated with this compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.